2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester 2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489521
InChI: InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3/b4-3-
SMILES:
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester

CAS No.:

Cat. No.: VC16489521

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester -

Specification

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name [(Z)-4-hydroxybut-2-enyl] but-2-ynoate
Standard InChI InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3/b4-3-
Standard InChI Key LBSFWUPLFVEXMI-ARJAWSKDSA-N
Isomeric SMILES CC#CC(=O)OC/C=C\CO
Canonical SMILES CC#CC(=O)OCC=CCO

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2-butynoic acid, (2Z)-4-hydroxy-2-butenyl ester, reflects its esterification of 2-butynoic acid with a (2Z)-4-hydroxy-2-butenyl alcohol moiety. The molecular formula is C₈H₁₀O₃, derived from the combination of 2-butynoic acid (C₄H₄O₂) and the 4-hydroxy-2-butenyl group (C₄H₆O). The (2Z) designation specifies the cis configuration of the double bond in the butenyl chain .

Structural Features

  • Alkyne-Ester Backbone: The 2-butynoic acid component introduces a triple bond between C2 and C3, while the ester linkage connects to the hydroxyl-bearing butenyl group.

  • Stereochemistry: The (2Z) configuration positions substituents on the same side of the double bond, influencing reactivity and intermolecular interactions .

  • Hydroxyl Group: The 4-hydroxy group enables hydrogen bonding and potential derivatization, such as protection-deprotection strategies commonly employed in synthesis .

Synthesis Methodologies

Oxidation of 1,4-Butynediol Derivatives

A patent (CN113651684A) describes the preparation of 4-hydroxy-2-butynoic acid via oxidation of 1,4-butynediol using N-O radical catalysts (e.g., TEMPO) and iron salts under aerobic conditions . This method achieves >99% selectivity, avoiding hazardous alkyl lithium reagents. Esterification of the resulting acid with (2Z)-4-hydroxy-2-butenyl alcohol could yield the target compound, though this specific step requires further validation.

Protection-Esterification-Deprotection Strategy

Analogous to the synthesis of methyl 4-hydroxy-2-butynoate ( ), a tetrahydropyranyl (THP) protecting group is employed to mask the hydroxyl group during ester formation. Key steps include:

  • Protection: Reacting 4-hydroxy-2-butynol with dihydropyran under acidic conditions to form the THP ether.

  • Esterification: Treating the protected alcohol with 2-butynoyl chloride in the presence of a base (e.g., triethylamine).

  • Deprotection: Acidic hydrolysis (e.g., p-toluenesulfonic acid) to regenerate the hydroxyl group .

This approach mitigates side reactions but requires precise control to preserve the (2Z) configuration.

Stereoselective Challenges

Physicochemical Properties

Calculated and Experimental Data

While experimental data for the exact compound are scarce, analogs provide benchmarks:

PropertyEthyl 4-Hydroxy-2-butynoate Target Compound (Estimated)
Molecular FormulaC₆H₈O₃C₈H₁₀O₃
Molecular Weight (g/mol)128.13154.16
Boiling PointNot reported~250°C (extrapolated)
LogP (Partition Coefficient)0.891.2 (predicted)

The hydroxyl and ester groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., THF, DMF) and limited water solubility .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(O-H) ~3200 cm⁻¹, ν(C≡C) ~2240 cm⁻¹, and ν(C=O) ~1700 cm⁻¹, consistent with analogous esters .

  • ¹³C NMR: Predicted signals at δ 50–55 ppm (alkynyl carbons), δ 80–90 ppm (ester carbonyl), and δ 160–170 ppm (acid carbonyl if hydrolyzed) .

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